

# Introduction: The Significance of Enamides and Their Thermochemistry

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## Compound of Interest

Compound Name: *N*-(cyclohex-1-en-1-yl)formamide

Cat. No.: B1364924

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**N-(cyclohex-1-en-1-yl)formamide** belongs to the enamide class of compounds, which are valuable synthetic intermediates in organic chemistry and feature in the core structures of various biologically active molecules. The stability, reactivity, and phase behavior of such compounds are fundamentally governed by their thermochemical properties. A precise understanding of quantities like the enthalpy of formation, Gibbs free energy of formation, and enthalpy of sublimation is critical for:

- **Drug Development:** Predicting molecular stability, solubility, and interactions with biological targets.
- **Process Chemistry & Safety:** Designing safe and efficient synthetic routes, managing reaction thermodynamics, and preventing thermal runaway events.
- **Computational Modeling:** Providing accurate parameters for molecular mechanics force fields and quantum mechanical calculations, enabling reliable predictions of molecular behavior.

This guide addresses the critical need for a rigorous and validated approach to determining these properties for **N-(cyclohex-1-en-1-yl)formamide**.

## Molecular Structure and Foundational Properties

**N-(cyclohex-1-en-1-yl)formamide** is characterized by a formamide group attached to a cyclohexene ring via a C=C double bond. This arrangement results in a conjugated system that

influences its electronic properties and conformational flexibility.

Caption: Molecular structure of **N-(cyclohex-1-en-1-yl)formamide**.

Table 1: Fundamental Molecular Properties

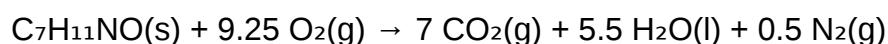
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO	PubChem[1]
Molecular Weight	125.17 g/mol	PubChem[1]
IUPAC Name	N-(cyclohex-1-en-1-yl)formamide	PubChem[1]
CAS Number	40652-40-2	PubChem[1]

## Experimental Determination of Thermochemical Properties

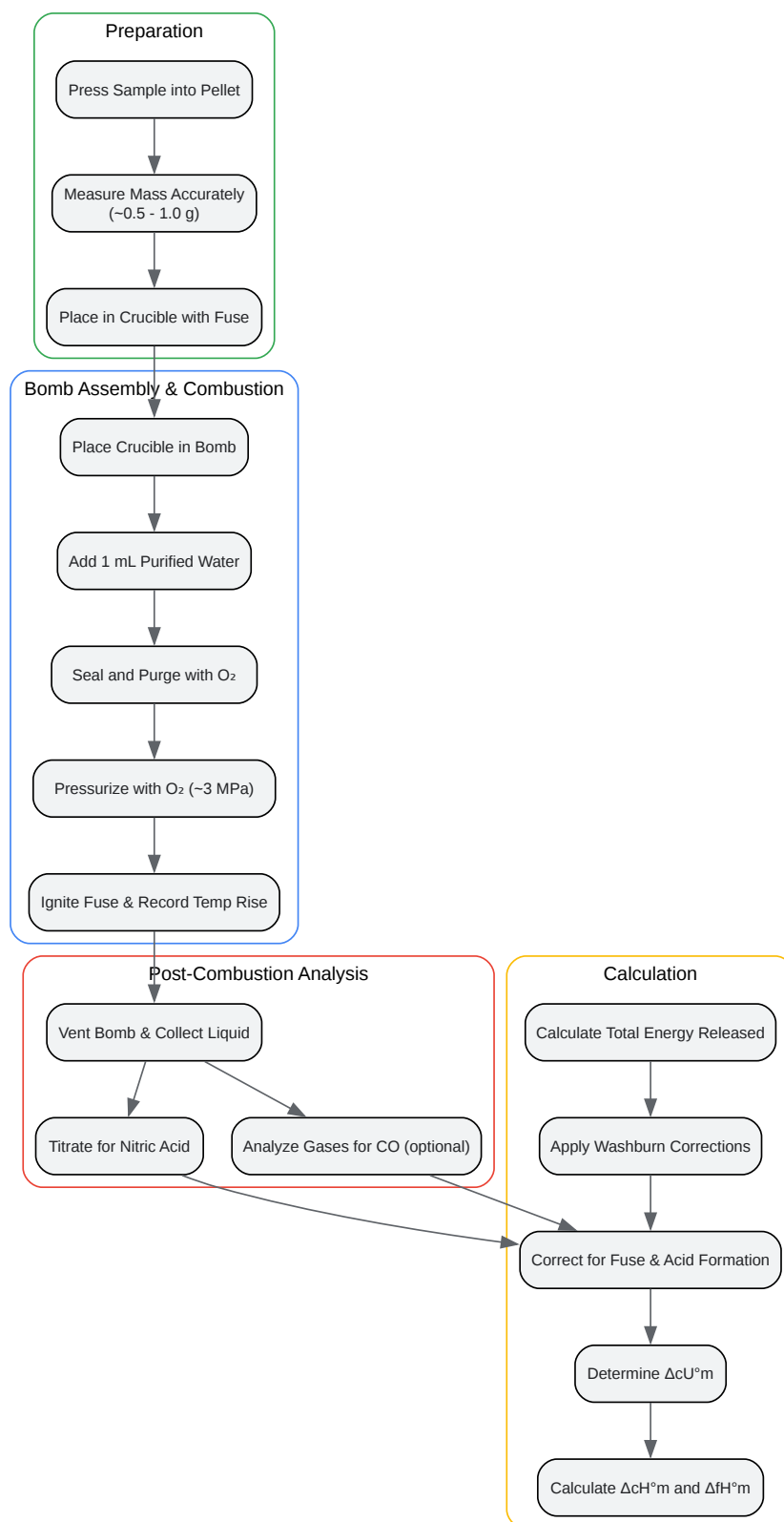
The gold standard for thermochemical data is precision experimentation. The following sections detail the primary experimental workflows for determining the key energetic properties of solid organic compounds like **N-(cyclohex-1-en-1-yl)formamide**.

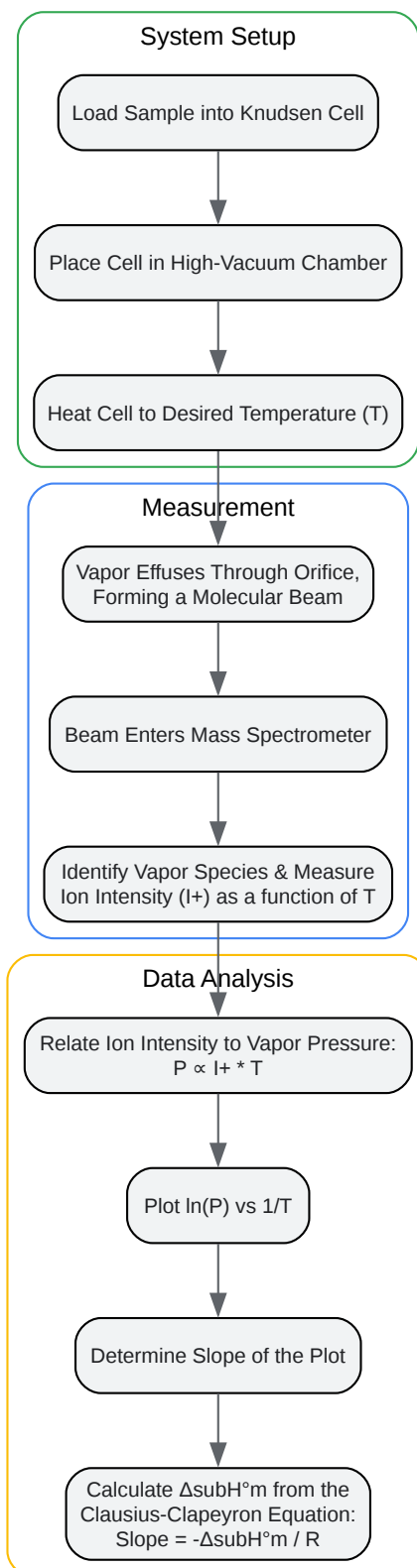
### Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation ( $\Delta_f H^\circ$ ) is determined indirectly by measuring the energy of combustion ( $\Delta_c H^\circ$ ) in a high-pressure oxygen environment using a bomb calorimeter.[2][3] The experiment measures the heat released from a complete combustion reaction, which for the target compound is:



The experimental value is then used to calculate the enthalpy of formation using Hess's Law, requiring the well-established standard enthalpies of formation for CO<sub>2</sub>(g) and H<sub>2</sub>O(l).





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## References

- 1. N-(1-Cyclohexenyl)formamide | C<sub>7</sub>H<sub>11</sub>NO | CID 4144151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iupac.org [publications.iupac.org]
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